(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol
Overview
Description
(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiparkinsonian Activity
Research has identified the compound (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, closely related to (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol, as possessing potent antiparkinsonian activity in animal models of Parkinson's disease. This compound showed nearly full recovery of locomotor and exploratory activities in these models, being as effective as levodopa, a standard treatment for Parkinson's disease (Ardashov et al., 2011). Further studies on its stereoisomers have also emphasized the importance of specific functional groups for its antiparkinsonian effects (Ardashov et al., 2013).
Neuroprotective and Neurorestorative Potential
Another study evaluated the biological activity of monoepoxides of this compound in the MPTP mouse model of Parkinson's disease. The chosen epoxide demonstrated a significant ability to promote the survival of cultured dopamine neurons, protect against toxin-induced degeneration, and potentially stimulate striatal reinnervation, indicating its potential as a neuroprotective and neurorestorative drug (Ardashov et al., 2019).
Genetic Safety Evaluation
The genetic safety of monoterpenoids related to this compound was studied in Drosophila melanogaster. This research found that these compounds, which have shown high antiparkinsonian activity, did not provoke genetic mutations or alter the reproduction of Drosophila, suggesting their genetic safety (Trushin et al., 2017).
Synthesis and Chemical Applications
Other research has explored the synthesis and application of compounds related to this compound. For instance, research into the synthesis of related cyclohexanols has shown potential applications in chemistry, including antimicrobial and antioxidant activity, which could be relevant in pharmaceutical development (Rusnac et al., 2020).
Properties
IUPAC Name |
(1R,2S)-2-prop-1-en-2-ylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h8-10H,1,3-6H2,2H3/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCQJKDRNHDPC-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCCC[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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